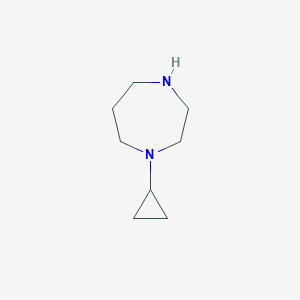

1-Cyclopropyl-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-4-9-5-7-10(6-1)8-2-3-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZRCKSXKSHUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601277751 | |

| Record name | 1-Cyclopropylhexahydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30858-71-0 | |

| Record name | 1-Cyclopropylhexahydro-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30858-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropylhexahydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Cyclopropyl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-cyclopropyl-1,4-diazepane, a valuable heterocyclic building block in medicinal chemistry. The unique structural and electronic properties imparted by the cyclopropyl group make this compound a significant scaffold for the development of novel therapeutic agents. This document will delve into a robust synthetic methodology, detailed analytical characterization, and the scientific rationale underpinning these processes.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a cyclopropyl group onto this seven-membered heterocyclic system offers several advantages for drug design. The three-membered ring of a cyclopropyl group introduces conformational rigidity and a unique spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl group can modulate the metabolic stability and pharmacokinetic properties of a molecule.

This guide will focus on a practical and efficient synthesis of this compound and a thorough characterization to ensure its structural integrity and purity, providing a solid foundation for its application in drug discovery and development programs.

Synthesis of this compound

A highly effective and widely used method for the synthesis of N-alkylated amines is reductive amination.[2] This approach is favored for its operational simplicity and the availability of a broad range of starting materials. In the context of synthesizing this compound, reductive amination offers a direct and high-yielding pathway.

Proposed Synthetic Route: Reductive Amination

The synthesis of this compound can be efficiently achieved through the reductive amination of 1,4-diazepane (also known as homopiperazine) with cyclopropanecarboxaldehyde. This reaction proceeds in two key steps: the formation of an iminium ion intermediate, followed by its reduction to the final amine product.

Detailed Experimental Protocol

Materials:

-

1,4-Diazepane

-

Cyclopropanecarboxaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture (for elution)

Procedure:

-

Reaction Setup: To a solution of 1,4-diazepane (1.0 equivalent) in methanol (0.2 M) is added cyclopropanecarboxaldehyde (1.1 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure compound.

Alternative Synthetic Route: Direct N-Alkylation

An alternative approach to the synthesis of this compound is the direct N-alkylation of 1,4-diazepane with a suitable cyclopropyl electrophile, such as cyclopropyl bromide or cyclopropyl tosylate. This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. While this method can be effective, it may suffer from issues of over-alkylation, leading to the formation of the di-cyclopropylated product. Careful control of stoichiometry and reaction conditions is crucial for achieving mono-alkylation.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.8 - 3.0 | m | 4H | -CH₂- (diazepane ring, adjacent to N-H) |

| ~ 2.6 - 2.8 | m | 4H | -CH₂- (diazepane ring, adjacent to N-cyclopropyl) |

| ~ 1.7 - 1.9 | m | 2H | -CH₂- (diazepane ring) |

| ~ 1.5 - 1.7 | m | 1H | -CH- (cyclopropyl) |

| ~ 0.8 - 1.0 | br s | 1H | -NH- |

| ~ 0.4 - 0.6 | m | 2H | -CH₂- (cyclopropyl) |

| ~ 0.1 - 0.3 | m | 2H | -CH₂- (cyclopropyl) |

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 55 - 60 | -CH₂- (diazepane ring, adjacent to N-cyclopropyl) |

| ~ 48 - 52 | -CH₂- (diazepane ring, adjacent to N-H) |

| ~ 28 - 32 | -CH₂- (diazepane ring) |

| ~ 10 - 15 | -CH- (cyclopropyl) |

| ~ 5 - 10 | -CH₂- (cyclopropyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Data:

-

Molecular Ion (M+) : m/z = 140.1313 (for C₈H₁₆N₂)

-

[M+H]⁺ : m/z = 141.1392

-

Key Fragmentation Patterns : The fragmentation of cyclic amines is often characterized by the loss of small alkyl groups and ring cleavage. For this compound, key fragments would likely arise from the loss of the cyclopropyl group and fragmentation of the diazepine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Absorption (cm⁻¹) | Functional Group |

| 3250 - 3350 | N-H stretch (secondary amine) |

| 2850 - 3000 | C-H stretch (aliphatic) |

| ~ 3080 | C-H stretch (cyclopropyl) |

| 1450 - 1470 | C-H bend (alkane) |

| 1000 - 1050 | C-N stretch |

Conclusion

This technical guide has outlined a robust and efficient synthetic route for the preparation of this compound via reductive amination. The detailed characterization protocol, including predicted NMR, MS, and IR data, provides a comprehensive framework for confirming the structure and purity of the synthesized compound. The availability of this well-characterized building block will facilitate its use in medicinal chemistry and drug discovery, enabling the exploration of novel chemical space and the development of new therapeutic agents.

References

-

PubChem. 1-cyclopropyl-1,4-diazepan-5-one. [Link]

-

PubChemLite. 1-cyclopropyl-7-fluoro-4-oxo-8-perhydro-1,4-diazepin-1-yl-4h-quinolizine-3-carboxylic acid. [Link]

-

PubChem. 1-(6-Cyclopropyl-2-pyridinyl)-1,4-diazepane. [Link]

-

MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0252850). [Link]

-

PMC. Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. [Link]

-

The Royal Society of Chemistry. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0035289). [Link]

-

ResearchGate. 1,4-Diazepines. [Link]

-

Chemical Communications (RSC Publishing). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]

-

OUCI. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

-

NIST WebBook. Copper phthalocyanine, CI 74160. [Link]

-

PubMed. Conformational signatures of 13C chemical shifts in RNA ribose. [Link]

-

PMC. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link]

-

NIST WebBook. Pyridine, 4-ethenyl-. [Link]

-

NIST WebBook. p-Cymene. [Link]

-

NIST WebBook. Methylene blue. [Link]

-

SpectraBase. 1-(carboxymethyl)pyridinium chloride - Optional[FTIR] - Spectrum. [Link]

-

Semantic Scholar. One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. [Link]

Sources

A Technical Guide to 1-Cyclopropyl-1,4-diazepane: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide Topic: Physicochemical Properties and Synthetic Profile of 1-Cyclopropyl-1,4-diazepane Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Unique Structural Combination

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This compound emerges as a molecule of significant interest, embodying the fusion of two highly valued components: the 1,4-diazepane core and the cyclopropyl group. The 1,4-diazepane seven-membered heterocyclic ring is a well-established scaffold in a multitude of biologically active compounds, recognized for its role in agents with antipsychotic, anxiolytic, anticonvulsant, and antibacterial properties[1][2][3][4]. Its conformational flexibility allows it to present substituents in a precise three-dimensional arrangement for optimal target engagement.

Complementing this is the cyclopropyl moiety, a small, strained carbocycle that has transitioned from a chemical curiosity to a powerful tool in drug development[5]. Its unique electronic properties and steric profile can confer remarkable advantages, including enhanced metabolic stability by fortifying adjacent C-H bonds against oxidative metabolism, improved potency through conformational locking, and the fine-tuning of physicochemical properties like lipophilicity and pKa[5][6]. This guide provides a comprehensive technical overview of this compound, detailing its core properties, a robust synthetic protocol, and its potential as a versatile building block for the next generation of therapeutics.

Molecular Structure and Core Physicochemical Properties

The foundational step in evaluating any chemical entity for drug development is a thorough understanding of its structure and intrinsic physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its suitability as a drug candidate or scaffold[7].

Caption: Chemical structure of this compound.

While extensive experimental data for this specific molecule is not broadly published, we can consolidate predicted values and data from structurally related compounds to build a reliable physicochemical profile. The following table summarizes these core properties.

| Property | Value | Source & Justification |

| Molecular Formula | C₈H₁₆N₂ | (Calculated) |

| Molecular Weight | 140.23 g/mol | (Calculated) |

| CAS Number | 30858-71-0 | [8][9] |

| Predicted pKa | 9.8 ± 0.4 | (Predicted) Based on the less hindered secondary amine. The pKa of the Boc-protected analog is predicted at 10.38, suggesting the parent compound's basicity is significant[10]. |

| Predicted XLogP3 | 0.9 - 1.2 | (Predicted) The cyclopropyl group increases lipophilicity compared to the parent homopiperazine. This value is an estimate based on analogs. |

| Predicted Boiling Point | 215.5 ± 20.0 °C | (Predicted) Extrapolated from data on similar N-substituted diazepanes. |

| Topological Polar Surface Area (TPSA) | 15.2 Ų | (Predicted) Based on two secondary amine groups. This value suggests good potential for blood-brain barrier penetration. |

Synthesis and Purification

A robust and scalable synthetic route is critical for the utility of any chemical building block. For this compound, one of the most efficient and reliable methods is the direct N-alkylation of the parent 1,4-diazepane (homopiperazine) via reductive amination. This approach is favored due to the high availability of starting materials, excellent yields, and straightforward purification.

Causality of Experimental Choice: Reductive amination is selected over direct alkylation with a cyclopropylmethyl halide to avoid issues of over-alkylation and the generation of quaternary ammonium salts. The in-situ formation and reduction of the iminium intermediate provides a more controlled, high-yielding pathway to the desired mono-cyclopropyl product. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and tolerance for the amine starting material, eliminating the need for pH control that is often required with reagents like sodium cyanoborohydride.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (homopiperazine) (5.0 g, 50 mmol, 1.0 eq).

-

Dissolution: Dissolve the starting material in 100 mL of dichloromethane (DCM).

-

Aldehyde Addition: Add cyclopropanecarboxaldehyde (3.5 g, 50 mmol, 1.0 eq) to the solution dropwise at room temperature. Stir the mixture for 20 minutes to allow for iminium ion formation.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (12.7 g, 60 mmol, 1.2 eq) portion-wise over 30 minutes. Note: Initial effervescence may occur.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, carefully quench by the slow addition of 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford this compound as a clear oil.

Predicted Spectroscopic Profile

Structural confirmation is paramount. While experimental spectra should always be acquired for novel compounds, a predicted profile provides a crucial reference for characterization.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.8-3.0 (m, 4H): Protons on carbons adjacent to the secondary amine (N-4).

-

δ 2.6-2.8 (m, 4H): Protons on carbons adjacent to the tertiary amine (N-1).

-

δ 1.8-2.0 (m, 2H): Methylene protons on the diazepane ring not directly adjacent to a nitrogen atom.

-

δ 1.5-1.7 (m, 1H): Methine proton of the cyclopropyl group.

-

δ 0.4-0.6 (m, 2H): Methylene protons of the cyclopropyl group.

-

δ 0.1-0.3 (m, 2H): Methylene protons of the cyclopropyl group.

-

A broad singlet corresponding to the N-H proton would also be expected, with its chemical shift dependent on concentration and temperature.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 60-65: Methine carbon of the cyclopropyl group attached to nitrogen.

-

δ 50-55: Methylene carbons of the diazepane ring adjacent to N-1.

-

δ 45-50: Methylene carbons of the diazepane ring adjacent to N-4.

-

δ 25-30: Central methylene carbon of the diazepane ring.

-

δ 5-10: Methylene carbons of the cyclopropyl ring.

-

-

Mass Spectrometry (ESI+):

-

m/z: 141.14 [M+H]⁺.

-

Chemical Reactivity and Stability

The chemical behavior of this compound is primarily dictated by the nucleophilicity of its two nitrogen atoms.

-

N-1 (Tertiary Amine): This nitrogen is less reactive towards electrophiles due to steric hindrance from the cyclopropyl group but can participate in salt formation.

-

N-4 (Secondary Amine): This site is the primary handle for further functionalization. It readily undergoes standard amine reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation/Reductive Amination: Further elaboration with aldehydes or alkyl halides to introduce diverse substituents.

-

Stability: The compound is generally stable under standard storage conditions (cool, dry, inert atmosphere). Like most aliphatic amines, it is basic and will react with acids to form salts. It may be susceptible to oxidation over long periods or in the presence of strong oxidizing agents. The diazepane ring itself is robust, though extreme pH conditions can lead to degradation pathways seen in related heterocycles[11].

Applications in Drug Discovery: A Scaffold for Diversification

This compound is not typically an end-product but rather a high-value starting point or scaffold. Its true power lies in using the reactive N-4 position as an anchor point for building molecular diversity to target a wide range of biological systems.

Caption: Diversification potential of the this compound scaffold.

By attaching various R-groups (aromatics, heterocycles, aliphatic chains), researchers can rapidly generate libraries of novel compounds. The cyclopropyl group at the N-1 position serves as a permanent "metabolic shield" and conformational anchor, while the modifications at N-4 are used to probe the binding pockets of biological targets like GPCRs, kinases, and ion channels. This strategy allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

References

- Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. The Royal Society of Chemistry.

- Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.

- 1H-1,4-Diazepine-1-carboxylic acid, 5-cyclopropylhexahydro-, 1,1-dimethylethyl ester. ChemicalBook.

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.

- This compound. BLD Pharm.

- 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubiliz

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.

- 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubiliz

- This compound. ChemicalBook.

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

- Physicochemical properties. Medicinal Chemistry Class Notes - Fiveable.

Sources

- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]

- 2. benthamscience.com [benthamscience.com]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. 30858-71-0|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | 30858-71-0 [chemicalbook.com]

- 10. 1H-1,4-Diazepine-1-carboxylic acid, 5-cyclopropylhexahydro-, 1,1-dimethylethyl ester | 1369494-04-1 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-Cyclopropyl-1,4-diazepane: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Cyclopropyl-1,4-diazepane, a saturated seven-membered heterocyclic compound with potential applications in medicinal chemistry and drug development.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the elucidation of its chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound belongs to the 1,4-diazepane class of compounds, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities.[3][4][5][6][7] The incorporation of a cyclopropyl group can significantly influence the molecule's conformational flexibility, lipophilicity, and metabolic stability, making its unambiguous structural verification through spectroscopic methods a critical step in any research and development pipeline. This guide will delve into the expected spectroscopic data for this compound and provide the rationale behind the interpretation of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the cyclopropyl ring and the diazepane ring. The seven-membered diazepane ring is conformationally flexible, which can lead to complex splitting patterns or broadened signals at room temperature.

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |

| NH | 1.0 - 3.0 (broad) | Singlet (broad) | The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening and chemical exchange. |

| Diazepane C2/C7-H ₂ | 2.5 - 3.0 | Multiplet | These protons are adjacent to a nitrogen atom, leading to a downfield shift. The multiplicity will be complex due to coupling with adjacent protons. |

| Diazepane C3/C6-H ₂ | 2.7 - 3.2 | Multiplet | These protons are also adjacent to nitrogen atoms and will have a similar chemical shift range and complex multiplicity as the C2/C7 protons. |

| Diazepane C5-H ₂ | 1.6 - 2.0 | Multiplet | These protons are further from the electron-withdrawing nitrogen atoms and will therefore appear more upfield. |

| Cyclopropyl C1'-H | 1.5 - 2.0 | Multiplet | The methine proton on the cyclopropyl ring attached to the nitrogen will be shifted downfield compared to unsubstituted cyclopropane. |

| Cyclopropyl C2'/C3'-H ₂ | 0.4 - 0.9 | Multiplet | The methylene protons of the cyclopropyl ring are highly shielded and appear in the characteristic upfield region.[8] |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.

-

Number of Scans: 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments.

Expected Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Diazepane C 2/C 7 | 45 - 55 | These carbons are directly attached to a nitrogen atom, resulting in a downfield shift. |

| Diazepane C 3/C 6 | 50 - 60 | Similar to C2/C7, these carbons are deshielded by the adjacent nitrogen atoms. |

| Diazepane C 5 | 25 - 35 | This carbon is further from the nitrogen atoms and thus appears more upfield. |

| Cyclopropyl C 1' | 30 - 40 | The methine carbon of the cyclopropyl ring attached to the nitrogen will be deshielded. |

| Cyclopropyl C 2'/C 3' | 5 - 15 | The methylene carbons of the cyclopropyl ring are highly shielded and appear in the characteristic upfield region. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: A 100 MHz or higher frequency spectrometer (corresponding to a 400 MHz ¹H frequency) is recommended.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Set to cover the typical range for carbon atoms in organic molecules (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the N-H and C-H bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Description |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium to Weak | This band is often broad.[9][10] |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong | Associated with the C-H bonds of the diazepane and cyclopropyl rings. |

| C-H Stretch (cyclopropyl) | ~3100 | Medium to Weak | A characteristic C-H stretching frequency for small rings. |

| N-H Bend | 1550 - 1650 | Medium | Bending vibration of the N-H bond. |

| C-N Stretch | 1000 - 1250 | Medium | Stretching vibration of the carbon-nitrogen bonds.[10] |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background.

-

Data Analysis: The resulting spectrum shows transmittance or absorbance as a function of wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₆N₂) is 140.23 g/mol . According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion peak is expected at m/z = 140.[11][12]

-

Major Fragmentation Pathways: Cyclic amines typically undergo α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.[11][12][13][14]

Proposed Fragmentation Pathway:

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are more likely to produce a prominent molecular ion peak.

-

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Conclusion

The comprehensive spectroscopic analysis of 1-Cyclopropyl-1-4-diazepane, employing a combination of NMR, IR, and MS techniques, is essential for its unambiguous structural confirmation. This guide provides a foundational framework for researchers to acquire, interpret, and troubleshoot the spectroscopic data for this and related compounds. The synergistic application of these analytical methods, guided by the principles outlined herein, will ensure the scientific integrity of research and development efforts involving this important class of molecules.

References

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ACS Medicinal Chemistry Letters, 11(5), 849-855. [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]

-

1,4‐Diazepane Ring‐Based Systems. (2012). ChemInform, 43(29). [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]

-

Synthesis and characterization of some 1,4-diazepines derivatives. (2011). Der Pharma Chemica, 3(6), 480-486. [Link]

-

Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ACS Medicinal Chemistry Letters, 11(5), 849-855. [Link]

-

4-methyl-1,4-diazepane. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

GCMS Section 6.15. (n.d.). Whitman College. Retrieved January 17, 2026, from [Link]

-

An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5][9]diazepines, and Their Cytotoxic Activity. (2020). Molecules, 25(21), 5051. [Link]

-

1,4-Ditosyl-1,4-diazepane. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. [Link]

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2025). Molecules, 30(14), 1234. [Link]

-

The features of IR spectrum. (n.d.). Retrieved January 17, 2026, from [Link]

-

1,4-Diazepines. (2008). In Comprehensive Organic Chemistry II (pp. 1195-1259). Elsevier. [Link]

-

Homopiperazine (Hexahydro-1,4-diazepine). (2021). Molbank, 2021(1), M1200. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2018). Current Organic Synthesis, 15(6), 776-788. [Link]

-

13C NMR calculations on azepines and diazepines. (2000). Journal of the Chemical Society, Perkin Transactions 2, (2), 271-276. [Link]

-

13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of .... (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE. Retrieved January 17, 2026, from [Link]

-

Homopiperazine (Hexahydro-1,4-diazepine). (2021). Molbank, 2021(1), M1200. [Link]

-

Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. (1965). Journal of the American Chemical Society, 87(4), 805–811. [Link]

-

Introduction to IR Spectroscopy - Amines. (2012, October 11). YouTube. Retrieved January 17, 2026, from [Link]

-

1H-1,4-Diazepine, 1,1'-(dithiodicarbonothioyl)bis(hexahydro-4-methyl-. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 470-479. [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). Molecules, 30(9), 2014. [Link]

-

Mass Spectrometry of Amines. (2023, April 30). JoVE. Retrieved January 17, 2026, from [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2018). Current Organic Synthesis, 15(6), 776-788. [Link]

-

1-cyclopropyl-7-fluoro-4-oxo-8-perhydro-1,4-diazepin-1-yl-4h-quinolizine-3-carboxylic acid. (n.d.). LCSB. Retrieved January 17, 2026, from [Link]

-

1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of .... (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

-

Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. (2022, December 24). YouTube. Retrieved January 17, 2026, from [Link]

Sources

- 1. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. CYCLOPROPYLBENZENE(873-49-4) 1H NMR spectrum [chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 12. Video: Mass Spectrometry of Amines [jove.com]

- 13. GCMS Section 6.15 [people.whitman.edu]

- 14. youtube.com [youtube.com]

Introduction: The Emergence of Hybrid Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to the 1-Cyclopropyl-1,4-diazepane Scaffold: Synthesis, Properties, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic combination of distinct chemical moieties to create novel molecular scaffolds is a cornerstone of innovation. This guide delves into the technical intricacies of one such hybrid structure: this compound. While a specific Chemical Abstracts Service (CAS) number for the unsubstituted parent compound is not readily found in major chemical databases, its derivatives are noted in the scientific literature, highlighting its role as a significant structural motif. This guide will, therefore, focus on the synthesis, physicochemical properties, and potential therapeutic applications of the this compound core, providing a foundational understanding for its incorporation into drug design and development programs.

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms and is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anxiolytics, anticonvulsants, and antipsychotics.[1][2][3] The cyclopropyl group, a three-membered carbocycle, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties.[4][5] The fusion of these two entities in the this compound scaffold presents a compelling opportunity for the development of novel therapeutics with potentially enhanced pharmacological profiles.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a saturated seven-membered diazepine ring with a cyclopropyl group attached to one of the nitrogen atoms.

Visualizing the Core Scaffold

Caption: Molecular Structure of this compound

Predicted Physicochemical Properties

While experimental data for the unsubstituted this compound is scarce, we can predict its general properties based on its constituent parts.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₁₆N₂ | Derived from the molecular structure. |

| Molecular Weight | ~140.23 g/mol | Calculated from the molecular formula. |

| Boiling Point | Moderately high | The presence of two nitrogen atoms allows for hydrogen bonding, increasing the boiling point relative to a similar-sized alkane. |

| Solubility | Soluble in polar organic solvents; sparingly soluble in water.[6] | The diazepane ring provides polarity, while the hydrocarbon portions (cyclopropyl and methylene groups) contribute to nonpolar character. |

| pKa | Two pKa values are expected for the two nitrogen atoms. The secondary amine (N4) would be more basic than the tertiary amine (N1) due to the electron-donating nature of the alkyl groups. | The basicity of the nitrogen atoms is crucial for its interaction with biological targets and for salt formation in pharmaceutical formulations. |

Synthesis of the this compound Scaffold

Proposed Synthetic Workflow: Reductive Amination

A logical synthetic strategy would involve the reaction of ethylenediamine with a cyclopropyl-containing dicarbonyl equivalent, followed by reduction. A more direct and likely higher-yielding approach would be the N-alkylation of a protected 1,4-diazepane.

Caption: Proposed Synthetic Workflow for this compound

Experimental Protocol: A Hypothetical Approach

-

Protection of 1,4-Diazepane:

-

To a solution of 1,4-diazepane (homopiperazine) in a suitable solvent such as dichloromethane (DCM), add one equivalent of di-tert-butyl dicarbonate (Boc₂O) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction to isolate the mono-Boc-protected 1,4-diazepane (tert-butyl 1,4-diazepane-1-carboxylate).[9]

-

-

N-Alkylation with a Cyclopropyl Moiety:

-

Dissolve the Boc-protected 1,4-diazepane in a polar aprotic solvent like acetonitrile or DMF.

-

Add a suitable base, such as potassium carbonate or cesium carbonate.

-

Add (bromomethyl)cyclopropane as the alkylating agent.

-

Heat the reaction mixture to facilitate the substitution reaction. Monitor progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.

-

-

Deprotection:

-

Dissolve the resulting Boc-protected this compound in a suitable solvent like DCM.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir at room temperature until the deprotection is complete.

-

Remove the solvent and excess acid under reduced pressure to yield the final product, likely as a salt.

-

Relevance and Applications in Drug Development

The this compound scaffold is of significant interest to medicinal chemists for several reasons, primarily stemming from the advantageous properties conferred by both the diazepine ring and the cyclopropyl group.

The Role of the 1,4-Diazepine Core

The 1,4-diazepine nucleus is a well-established "privileged scaffold" in medicinal chemistry.[10] Its conformational flexibility allows it to adopt various shapes to bind effectively to a wide range of biological targets. This core is found in drugs with a broad spectrum of activities, including:

-

Central Nervous System (CNS) agents: Anxiolytics, anticonvulsants, and antipsychotics.[1][3]

-

Antimicrobial and Antifungal agents. [1]

The Impact of the Cyclopropyl Group

The incorporation of a cyclopropyl ring into a drug candidate can have several positive effects:[4][11]

-

Increased Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in a typical alkyl chain, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

-

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.

-

Improved Physicochemical Properties: The cyclopropyl group can modulate lipophilicity and aqueous solubility, which are critical for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.

-

Novelty and Patentability: The inclusion of this motif can lead to novel chemical entities with unique pharmacological profiles, providing a strong basis for intellectual property protection.

Potential Therapeutic Targets

Given the properties of its constituent parts, molecules incorporating the this compound scaffold could be investigated for a variety of therapeutic applications, including but not limited to:

-

Dopamine and Serotonin Receptor Modulators: For the treatment of psychiatric and neurological disorders.

-

Enzyme Inhibitors: Where the diazepine ring can provide key binding interactions and the cyclopropyl group can occupy a hydrophobic pocket or enhance binding affinity.

-

Ion Channel Modulators: The conformational flexibility of the diazepine ring could be advantageous for interacting with the complex structures of ion channels.

Conclusion and Future Outlook

The this compound scaffold represents a promising area for exploration in drug discovery. By combining the proven biological relevance of the 1,4-diazepane core with the advantageous physicochemical properties of the cyclopropyl group, researchers can access novel chemical space and develop next-generation therapeutics. While the parent molecule itself is not extensively characterized, the synthetic strategies and property predictions outlined in this guide provide a solid foundation for the design and synthesis of its derivatives. As the demand for drugs with improved efficacy and safety profiles continues to grow, the exploration of such hybrid scaffolds will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

-

ChemicalBook. (n.d.). 1H-1,4-Diazepine-1-carboxylic acid, 5-cyclopropylhexahydro-, 1,1-dimethylethyl ester. Retrieved from a URL provided by the grounding tool.[12]

-

PubChem. (2018). 1-[5-[(1S,2R)-2-(2-methoxyethyl)cyclopropyl]-3-pyridinyl]-4-methyl-1,4-diazepane. Retrieved from a URL provided by the grounding tool.[13]

-

PubChem. (n.d.). 1-(6-Cyclopropyl-2-pyridinyl)-1,4-diazepane. Retrieved from a URL provided by the grounding tool.[14]

-

Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.[1][3][15]

-

NIH. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from a URL provided by the grounding tool.[7]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from a URL provided by the grounding tool.[8]

-

PubChem. (n.d.). 1-(5-Cyclopropyl-3-pyridinyl)-1,4-diazepane. Retrieved from a URL provided by the grounding tool.[16]

-

ResearchGate. (n.d.). Synthesis of 1,4-oxazepines and 1,4-diazepines using in-situ generated.... Retrieved from a URL provided by the grounding tool.[17]

-

MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from a URL provided by the grounding tool.[18]

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[4]

-

Wikipedia. (2023). 1,4-Diazepine. Retrieved from a URL provided by the grounding tool.[19]

-

Wikipedia. (n.d.). Cyclopropyl group. Retrieved from a URL provided by the grounding tool.[11]

-

ResearchGate. (n.d.). 1,4-Diazepines. Retrieved from a URL provided by the grounding tool.[2]

-

ResearchGate. (n.d.). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Retrieved from a URL provided by the grounding tool.[10]

-

Sigma-Aldrich. (n.d.). 1-Boc-hexahydro-1,4-diazepine 98 112275-50-0. Retrieved from a URL provided by the grounding tool.[9]

-

CymitQuimica. (n.d.). CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate. Retrieved from a URL provided by the grounding tool.[6]

-

Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.[5]

-

ResearchGate. (n.d.). Chemical structures of A. 1,4-diazepine, B. 1,4-benzodiazepine, C..... Retrieved from a URL provided by the grounding tool.[20]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]

- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpcbs.com [ijpcbs.com]

- 9. 1-Boc-ヘキサヒドロ-1,4-ジアゼピン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 12. 1H-1,4-Diazepine-1-carboxylic acid, 5-cyclopropylhexahydro-, 1,1-dimethylethyl ester | 1369494-04-1 [m.chemicalbook.com]

- 13. 1-[5-[(1S,2R)-2-(2-methoxyethyl)cyclopropyl]-3-pyridinyl]-4-methyl-1,4-diazepane | C17H27N3O | CID 134130624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-(6-Cyclopropyl-2-pyridinyl)-1,4-diazepane | C13H19N3 | CID 83849268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]

- 16. 1-(5-Cyclopropyl-3-pyridinyl)-1,4-diazepane | C13H19N3 | CID 11564773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. 1,4-Diazepine - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

The 1,4-Diazepane Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The 1,4-diazepane nucleus, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial orientation of various substituents, enabling interactions with a wide array of biological targets. This guide provides a comprehensive technical overview of the significant biological activities associated with the 1,4-diazepane core, with a focus on its therapeutic potential in oncology, neurodegenerative diseases, and coagulation disorders. We will delve into the synthetic strategies employed to access diverse 1,4-diazepane derivatives, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.

Introduction: The Versatility of the 1,4-Diazepane Scaffold

The unique structural features of the 1,4-diazepane ring system, including its non-planar, puckered conformation and the presence of two modifiable nitrogen atoms, make it an attractive starting point for the design of novel therapeutic agents.[1] This seven-membered ring can adopt multiple low-energy conformations, such as chair, boat, and twist-boat, allowing for the creation of a diverse chemical space from a single core structure. This conformational adaptability is crucial for optimizing interactions with the complex three-dimensional binding sites of biological macromolecules.[2] Consequently, derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, anticoagulant, and antimicrobial effects.[1]

This guide will explore the key biological activities of the 1,4-diazepane scaffold, providing researchers with the foundational knowledge and practical insights necessary to leverage this versatile core in their drug discovery programs.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a paramount challenge in modern medicine. The 1,4-diazepane scaffold has proven to be a fruitful starting point for the design of potent cytotoxic and antiproliferative compounds.[3]

Cytotoxic 1,4-Diazepane Derivatives

A notable example of the anticancer potential of this scaffold is seen in a series of benzo[b]pyrano[2,3-e][3][4]diazepines. One particular analogue, compound 9 , exhibited significant cytotoxicity against human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cell lines, with IC50 values of 16.19 ± 1.35 µM and 17.16 ± 1.54 µM, respectively.[4] The presence of a pyrazole ring bearing a carbothioamide fragment fused to the parent skeleton was found to be crucial for this enhanced antitumor activity.[4]

Furthermore, a series of 7-(1,4-diazepan)-substituted[4][5]oxazolo[4,5-d]pyrimidines have demonstrated potent growth inhibitory, cytostatic, and cytotoxic activities against a panel of 60 cancer cell lines.[2][6] Specifically, compounds 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[4][5]oxazolo-[4,5-d]-pyrimidine and 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[4][5]oxazolo[4,5-d]pyrimidine displayed impressive activity with GI50 values in the range of 0.9-1.9 µM, TGI values of 2.1-3.6 µM, and LC50 values of 5.9-7.4 µM against various cancer subpanels.[2]

| Compound ID | Cancer Cell Line | Activity | Value (µM) | Reference |

| Compound 9 | HCT-116 | IC50 | 16.19 ± 1.35 | [4] |

| MCF-7 | IC50 | 17.16 ± 1.54 | [4] | |

| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[4][5]oxazolo-[4,5-d]-pyrimidine | Various | GI50 | 0.9 - 1.9 | [2] |

| TGI | 2.1 - 3.6 | [2] | ||

| LC50 | 5.9 - 7.4 | [2] | ||

| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[4][5]oxazolo[4,5-d]pyrimidine | Various | GI50 | 0.9 - 1.9 | [2] |

| TGI | 2.1 - 3.6 | [2] | ||

| LC50 | 5.9 - 7.4 | [2] |

Mechanism of Action: Inducing Apoptosis

Several studies suggest that 1,4-diazepane derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. One proposed mechanism involves the modulation of the JAK/STAT signaling pathway.[1] A 1H-1,5-benzodiazepine derivative, T0, was found to downregulate this pathway, leading to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production, ultimately triggering mitochondria-mediated apoptosis in colorectal cancer cells.[1] The interaction of these compounds with key signaling proteins like Janus kinase (JAK) can disrupt the downstream signaling cascades that promote cancer cell survival and proliferation.[1]

Additionally, some 1,4-naphthoquinone derivatives have been shown to induce apoptosis through ROS-modulated MAPK and STAT3 signaling pathways in liver cancer cells.[7]

Sources

- 1. A 1H-1,5-benzodiazepine derivative induces apoptosis in colorectal cancer cells by inhibiting JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Role of the cyclopropyl group in molecular stability and activity

The Cyclopropyl Group: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a three-membered carbocycle, has transitioned from a synthetic curiosity to a pivotal structural motif in modern medicinal chemistry. Its unique electronic and conformational properties, stemming from significant ring strain, impart a range of advantageous effects on drug molecules. This guide provides a comprehensive analysis of the cyclopropyl group's role in enhancing molecular stability and biological activity. We will delve into its fundamental electronic and conformational characteristics, explore its impact on metabolic stability and target binding, and present case studies of its successful application in approved pharmaceuticals. This document is intended to serve as a technical resource for scientists engaged in drug discovery and development, offering insights into the strategic incorporation of this versatile functionality.

The Unique Electronic and Structural Landscape of the Cyclopropyl Group

The cyclopropyl ring's distinct properties are a direct consequence of its strained triangular geometry. The C-C-C bond angles of approximately 60° deviate significantly from the ideal 109.5° for sp³-hybridized carbons, leading to substantial angle strain (around 27.5 kcal/mol).[1][2][3] This strain dictates the ring's electronic structure and conformational behavior.

Electronic Properties: A Hybrid of Alkane and Alkene Character

The bonding in a cyclopropyl ring is often described using the Walsh and Coulson-Moffitt models.[4] These models propose that the C-C bonds are formed from orbitals with increased p-character, resulting in "bent" or "banana" bonds that are located outside the internuclear axis.[3][4] This arrangement confers partial π-character to the C-C bonds, allowing the cyclopropyl group to engage in conjugation with adjacent π-systems.[5][6][7][8]

This dual nature—possessing both sigma and pi characteristics—is central to its utility. The cyclopropyl group can act as a weak electron-withdrawing group inductively but a strong electron-donating group through resonance, particularly when adjacent to an electron-deficient center.[9] This electronic flexibility allows for fine-tuning of a molecule's properties, such as pKa, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1][6]

Conformational Rigidity and Its Implications

The rigid and planar nature of the cyclopropyl ring acts as a conformational constraint, locking flexible molecules into a specific bioactive conformation.[1][10] This pre-organization can lead to a more favorable entropic contribution to the binding affinity for a biological target, thereby enhancing potency.[1][6] By restricting the rotational freedom of a molecule, the cyclopropyl group can improve the conformational fit to the intended target and reduce binding to off-target proteins, which can minimize potential side effects.[1][11]

For example, in a study of chemotactic formyl tripeptides, the incorporation of a cyclopropyl group induced a higher percentage of the active E conformation compared to an isopropyl group, leading to observed neutrophil chemotaxis.[12] This highlights the profound impact of the cyclopropyl group's conformational influence on biological activity.

Enhancing Metabolic Stability: A Key Application

One of the most significant advantages of incorporating a cyclopropyl group is the enhancement of metabolic stability. The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes, a consequence of the increased s-character in the C-H bonds.[6][7][13] This higher C-H bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1][14]

A classic example is the drug pitavastatin, where a cyclopropyl group diverts metabolism away from the major CYP3A4 pathway to the less significant CYP2C9 pathway, thereby reducing the potential for drug-drug interactions.[14] Similarly, replacing an N-ethyl group, which is prone to CYP-mediated oxidation, with an N-cyclopropyl group can significantly improve a compound's metabolic half-life.[1]

However, it is crucial to note that the metabolic fate of a cyclopropyl group can be context-dependent. When attached to an amine, for instance, it can sometimes undergo bioactivation to form reactive metabolites.[14] This was observed in the case of the antibiotic trovafloxacin, where CYP-mediated oxidation of the cyclopropylamine moiety led to hepatotoxicity.[14]

The Cyclopropyl Group as a Versatile Pharmacophore and Bioisostere

The cyclopropyl group is a recognized pharmacophore in a multitude of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][15][16] Its ability to modulate a molecule's physicochemical and pharmacological properties makes it a valuable tool in drug design.

The cyclopropyl moiety is frequently employed as a bioisosteric replacement for other chemical groups to optimize a drug candidate's properties.[1] Common bioisosteric applications include:

-

Alkene isostere: The rigid cyclopropyl ring can mimic the planarity and rigidity of a double bond, often leading to improved metabolic stability and binding affinity.[13][17]

-

gem-Dimethyl group isostere: Replacing a gem-dimethyl group with a cyclopropyl ring can offer similar steric bulk while introducing conformational rigidity and altering electronic properties.[1]

-

Aromatic ring isostere: In certain contexts, the electronic nature of the cyclopropyl group allows it to serve as a surrogate for a phenyl ring, potentially improving properties like solubility and metabolic profile.[18]

The following table summarizes key property comparisons relevant to the cyclopropyl group's role as a bioisostere.

| Property | Cyclopropyl Group | Isopropyl Group | tert-Butyl Group | Phenyl Group |

| Size (van der Waals radius, Å) | ~2.0 | ~2.0 | ~2.7 | ~1.7 (thickness) |

| Lipophilicity (logP contribution) | ~1.14 | ~1.30 | ~1.98 | ~1.96 |

| Conformational Flexibility | Rigid | Flexible | Flexible | Rigid |

| Metabolic Stability | Generally High | Moderate | Moderate-High | Variable |

Case Studies in Drug Development

The successful application of the cyclopropyl group is evident in numerous FDA-approved drugs. Over the past decade, 18 new chemical entities containing a cyclopropyl group have received FDA approval.[13]

-

Simeprevir: An inhibitor of the hepatitis C virus NS3/4A protease, simeprevir features a cyclopropylsulfonylamide moiety that is crucial for its potent activity.

-

Tranylcypromine: An antidepressant that acts as a monoamine oxidase inhibitor, its cyclopropylamine structure is essential for its mechanism of action.[1]

-

Risdiplam: Approved for the treatment of spinal muscular atrophy, a cyclopropyl group was introduced to lower basicity and eliminate hERG and phospholipidosis liabilities of the parent compound.[14]

Experimental Protocols for Assessing the Impact of Cyclopropyl Incorporation

Evaluating the effect of introducing a cyclopropyl group into a molecule requires a suite of well-defined experimental assays. Below are step-by-step methodologies for key experiments.

Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the test compound (typically 1 µM final concentration) to the pre-warmed mixture and vortex gently.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Target Binding Affinity Assay (e.g., Radioligand Binding Assay)

This assay measures the affinity of a compound for its biological target.

-

Preparation of Membranes: Prepare cell membranes expressing the target receptor of interest.

-

Assay Buffer Preparation: Prepare a suitable binding buffer with appropriate pH and ionic strength.

-

Reaction Mixture Setup: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand that binds to the target, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound ligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification of Radioactivity: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Concepts

Electronic Nature of the Cyclopropyl Group

Caption: Dual electronic nature of the cyclopropyl group.

Workflow for Assessing Metabolic Stability

Caption: Key steps in an in vitro metabolic stability assay.

Conclusion

The cyclopropyl group has firmly established itself as a valuable and versatile component in the medicinal chemist's toolbox. Its unique combination of electronic properties and conformational rigidity allows for the strategic optimization of molecular stability and biological activity. By enhancing metabolic stability, locking in bioactive conformations, and serving as a versatile bioisostere, the cyclopropyl moiety addresses multiple challenges encountered during drug discovery.[6][7][11] A thorough understanding of its nuanced behavior, including potential metabolic liabilities in specific contexts, is essential for its successful application. As drug design continues to evolve, the strategic incorporation of the cyclopropyl group will undoubtedly continue to play a crucial role in the development of novel and effective therapeutics.

References

- Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [URL: https://www.hyphadiscovery.com/blog/metabolism-of-cyclopropyl-groups]

- The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. [URL: https://www.scientificupdate.com/webinars/the_cyclopropyl_group_in_medicinal_chemistry]

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [URL: https://www.biosynth.

- Applications in medicinal chemistry for cyclopropyl-containing compounds - Benchchem. [URL: https://www.benchchem.com/blog/applications-in-medicinal-chemistry-for-cyclopropyl-containing-compounds/]

- Cyclopropyl Definition - Organic Chemistry Key Term - Fiveable. [URL: https://library.fiveable.me/chemistry/organic-chemistry-1/cyclopropyl/cyclopropyl/t-C3H5]

- Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison - Benchchem. [URL: https://www.benchchem.

- Conformational Analysis of Cyclopropyl Groups Attached to Trigonal Carbon in Organic Radicals1 - ElectronicsAndBooks. [URL: https://electronicsandbooks.com/eab1/manual/Magazine/J/JA/J.Amer.Chem.Soc./7550-DOI-10.1021-ja00754a046.pdf]

- Cyclopropyl group - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyclopropyl_group]

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27299736/]

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-%22Cyclopropyl-Fragment%22-is-a-Versatile-Player-Talele/82c3c541577f8642d2a45d060714243b355877f8]

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/304543788_The_Cyclopropyl_Fragment_is_a_Versatile_Player_that_Frequently_Appears_in_PreclinicalClinical_Drug_Molecules]

- The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. [URL: https://europepmc.org/article/med/3828751]

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [URL: https://pubmed.ncbi.nlm.nih.gov/41307432/]

- Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex. [URL: https://www.domainex.

- Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2017.00003/full]

- How does the cyclopropyl group influence conjugation and aromaticity? [URL: https://chemistry.stackexchange.

- Bioisosteres of tert-Butyl Group - Enamine. [URL: https://enamine.net/hit-generation/compound-sets/bioisosteres-of-tert-butyl-group]

- The Cyclopropyl Moiety: A Comprehensive Examination of its Stability Across Diverse Reaction Conditions - Benchchem. [URL: https://www.benchchem.com/blog/the-cyclopropyl-moiety-a-comprehensive-examination-of-its-stability-across-diverse-reaction-conditions/]

- A Comparative Guide to Bioisosteric Replacements for the p-Nitrophenyl Group in Cyclopropyl Ketones Targeting Tubulin Polymerization - Benchchem. [URL: https://www.benchchem.

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Conformational analysis of cyclopropyl groups attached to trigonal carbon in organic radicals | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00754a046]

- Conformational Analysis of Cyclopropyl Methyl Ketone - UW-La Crosse. [URL: https://www.uwlax.edu/urc/jur-online/pdf/2000/mikle.pdf]

- Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... - ResearchGate. [URL: https://www.researchgate.net/figure/Bioisosteric-replacement-of-methyl-group-of-compounds-44-to-cyclopropyl-group-led-to_fig1_328014589]

- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. [URL: https://www.biosynth.com/company-blog/the-chemistry-of-cyclopropane-enhancing-bioactivity-and-stability-in-pharmaceuticals]

- Cyclopropyl group - Grokipedia. [URL: https://grokipedia.org/cyclopropyl-group/]

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety - Bohrium. [URL: https://www.bohrium.com/article/10.1002/tcr.201900085]

- Synthesis of Cyclopropanes | University of Kentucky College of Arts & Sciences - Chemistry. [URL: https://chem.as.uky.edu/research-highlight/synthesis-cyclopropanes]

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [URL: https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2594969]

- Bálint Gál Burns Group - The chemistry and biology of cyclopropyl compounds. [URL: https://slideplayer.com/slide/1647416/]

- Put a ring on it: application of small aliphatic rings in medicinal chemistry - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7982245/]

- WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents. [URL: https://patents.google.

- Driving tert-butyl axial: the surprising cyclopropyl effect - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc02127a]

- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6392036/]

- Synthesis of Cyclopropane Containing Natural Products | Request PDF - ResearchGate. [URL: https://www.researchgate.

- BIOSYNTHESIS OF CYCLOPROPANE COMPOUNDS. VI. PRODUCT INHIBITION OF CYCLOPROPANE FATTY ACID SYNTHETASE BY S-ADENOSYLHOMOCYSTEINE AND REVERSAL OF INHIBITION BY A HYDROLYTIC ENZYME - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14269323/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]

- 12. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scientificupdate.com [scientificupdate.com]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

1-Cyclopropyl-1,4-diazepane: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals